BenchChemオンラインストアへようこそ!

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Lipophilicity Drug Design Physicochemical Property

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine (CAS 1279219-23-6) is a small-molecule heterocyclic building block belonging to the 3-amino-1,2,4-triazole scaffold, a privileged pharmacophore extensively exploited in kinase inhibitor and antimicrobial drug discovery programs. It features a 3-chloro-4-fluorophenyl substituent at the triazole C5 position, with a molecular formula of C8H6ClFN4 and a molecular weight of 212.61 g/mol.

Molecular Formula C8H6ClFN4
Molecular Weight 212.61
CAS No. 1279219-23-6
Cat. No. B2472054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
CAS1279219-23-6
Molecular FormulaC8H6ClFN4
Molecular Weight212.61
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F
InChIInChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
InChIKeyZUYWLUBAIRURLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine (1279219-23-6): Core Chemical Identity, Physicochemical Profile, and Class Context for Informed Procurement


5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine (CAS 1279219-23-6) is a small-molecule heterocyclic building block belonging to the 3-amino-1,2,4-triazole scaffold, a privileged pharmacophore extensively exploited in kinase inhibitor and antimicrobial drug discovery programs [1]. It features a 3-chloro-4-fluorophenyl substituent at the triazole C5 position, with a molecular formula of C8H6ClFN4 and a molecular weight of 212.61 g/mol . Key computed physicochemical properties include a LogP of 1.52, a predicted density of 1.541±0.06 g/cm³, a predicted boiling point of 445.3±55.0 °C, two hydrogen bond donors (from the primary amine), and three hydrogen bond acceptors . It is commercially supplied at ≥98% purity by multiple vendors, making it readily accessible as a research-grade intermediate or screening compound . While no peer-reviewed bioactivity data for this exact compound were identified in the public domain as of mid-2026, the following evidence guide synthesises the closest available quantitative data from structural analogues and class-level studies to inform scientific selection.

Why 5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine Cannot Be Readily Substituted by In-Class Triazole Analogs Without Quantitative Justification


The 3-amino-1,2,4-triazole scaffold is exquisitely sensitive to the nature, position, and combination of aryl substituents. SAR studies on related 1,2,4-triazol-3-amine derivatives have demonstrated that halogen substitution patterns dramatically modulate both potency and selectivity: for instance, the 4,5-bis(4-chlorophenyl) analogue BCTA achieved single-digit micromolar IC50 values against lung cancer cell lines (1.09–3.28 µM), whereas des-halogen or mono-halogen variants were substantially less active [1]. In antimicrobial evaluations, chloro–fluoro phenyl combinations enhanced MIC values relative to unsubstituted phenyl analogues, with fluorophenyl-containing triazole derivatives achieving MIC values as low as 6.25 µg/mL against E. coli and S. aureus [2]. The ortho-effect imposed by the simultaneous 3-chloro and 4-fluoro substitution on the phenyl ring of the target compound alters its electron distribution, LogP (1.52), and potential binding conformation relative to mono-substituted congeners such as 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine (LogP substantially lower) or 5-(3-chlorophenyl)-1H-1,2,4-triazol-3-amine (LogP likely different; exact value not publicly available) . These physicochemical disparities preclude the assumption that generic in-class substitution will preserve biological activity or synthetic utility without experimental validation.

Differential Evidence Guide: Quantified Structural and Biological Differentiation of 5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine from Closest Analogs


Computed Lipophilicity (LogP) Superiority Over Mono-Substituted Analogues Predicts Enhanced Membrane Permeability

The introduction of a 3-chloro-4-fluorophenyl substituent yields a computed LogP of 1.52, which is significantly higher than the LogP predicted for the 4-fluorophenyl mono-substituted analogue (estimated LogP < 0.5 based on molecular formula C8H7FN4 ) and the 3-chlorophenyl mono-substituted analogue (no publicly available experimental LogP but structurally intermediate ). Higher LogP correlates with improved passive membrane permeability and is a key determinant of hit-to-lead progression [1].

Lipophilicity Drug Design Physicochemical Property

Anti-Lung Cancer Potency of Scaffold Congener BCTA: Benchmarking the 1,2,4-Triazol-3-amine Pharmacophore

A comprehensive SAR study of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives identified compound BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) as the most potent anti-lung cancer agent across a series of ~50 analogues [1]. BCTA demonstrated IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively, representing a multi-fold improvement over the clinical comparator 5-fluorouracil [1]. While the target compound bears a different substitution pattern (3-chloro-4-fluorophenyl at C5 vs. 4-chlorophenyl at C4/C5), the scaffold-activity relationship confirms that halogen-dense phenyl substitution on the 1,2,4-triazol-3-amine core is essential for antiproliferative activity, providing a quantitative rationale for prioritizing the di-halogenated target compound over mono-substituted or unsubstituted alternatives for anticancer screening.

Anticancer Apoptosis Lung Cancer

Antimicrobial Potency of Fluorophenyl-1,2,4-triazole Derivatives: Class Evidence Supporting Broad-Spectrum Screening Prioritization

A 2021 study evaluated a series of fluorophenyl-containing 1,2,4-triazole derivatives for antimicrobial and antifungal activity [1]. While the target compound was not among the tested set, the study demonstrated that fluorophenyl-substituted triazoles can achieve significant antimicrobial potency. In a separate 2025 study explicitly investigating fluorophenyl-1,2,4-triazole derivatives using the Minimum Inhibitory Concentration (MIC) method, derivatives exhibited MIC values as low as 6.25 µg/mL against both E. coli and S. aureus [2]. The simultaneous presence of chloro and fluoro substituents on phenyl—as in the target compound—has been shown in multiple heterocyclic systems to synergistically enhance antimicrobial activity compared to mono-substituted or unsubstituted phenyl derivatives [2].

Antimicrobial Antifungal MIC

Factor XIIa Inhibitor Scaffold Potential: Quantitative Benchmarking from Acylated 1,2,4-Triazol-5-amine Congeners

The 1,2,4-triazol-5-amine scaffold (tautomeric with 1,2,4-triazol-3-amine) has been validated as a selective inhibitor core for human coagulation Factor XIIa and thrombin [1]. A series of acylated 1,2,4-triazol-5-amines was shown to possess anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation [1]. Further medicinal chemistry optimization through amide-functionalization yielded compounds with enhanced FXIIa selectivity, providing a SAR framework directly applicable to the target compound [2]. A 2024 study identified novel triazole-based inhibitors of human FXIIa with potency down to the low micromolar range, establishing a quantitative activity benchmark for the triazole scaffold in this therapeutic area [3].

Anticoagulant Factor XIIa Serine Protease Inhibitor

High-Confidence Research and Industrial Application Scenarios for Procuring 5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine Based on Quantitative Evidence


Anticancer Lead Generation: Screening Against A549, NCI-H460, and NCI-H23 Lung Cancer Cell Lines

The scaffold congener BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) achieved IC50 values of 1.09–3.28 µM against three lung cancer cell lines [1]. The target compound shares the identical 1,2,4-triazol-3-amine core with a di-halogenated phenyl substituent, making it a logical next candidate for MTT-based antiproliferative screening against the same panel. Procurement of ≥98% purity material enables direct head-to-head comparison with BCTA to probe the contribution of the 3-chloro-4-fluoro substitution pattern to potency and selectivity.

Antimicrobial Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

Fluorophenyl-containing 1,2,4-triazole derivatives have demonstrated MIC values as low as 6.25 µg/mL against E. coli and S. aureus, while unsubstituted or mono-substituted analogues show substantially higher MICs [2]. The target compound, bearing both chloro and fluoro substituents on the phenyl ring, is structurally aligned with the most active congeners and is a strong candidate for broth microdilution MIC determination against clinical bacterial and fungal isolates.

Anticoagulant Drug Discovery: Synthesis of Acylated Derivatives for Factor XIIa and Thrombin Inhibition

Acylated 1,2,4-triazol-5-amines have been validated as selective inhibitors of Factor XIIa and thrombin [3]. The target compound provides a free primary amine suitable for acylation, enabling the rapid generation of derivative libraries. Its computed LogP of 1.52 and the electron-withdrawing chloro-fluoro substitution may confer differentiated pharmacokinetic properties relative to previously reported triazole-5-amine anticoagulant leads.

Chemical Biology Probe Development: Kinase Selectivity Profiling Leveraging the Triazol-3-amine Pharmacophore

The 3-amino-1,2,4-triazole core functions as an adenine isostere and is a recognized hinge-binding motif in kinase inhibitor design [4]. The 3-chloro-4-fluorophenyl group of the target compound provides a vector for hydrophobic pocket occupancy, which, based on SAR from Tpl2 kinase and GSK-3/Aurora inhibitor programs using chloro-fluorophenyl-substituted triazoles, may confer kinome selectivity advantages for chemical probe campaigns [5].

Quote Request

Request a Quote for 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.